BenchChemオンラインストアへようこそ!

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea

Cytotoxicity Structure-Activity Relationship Colon Cancer

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea (CAS 692287-53-9) is a synthetic 1,3-disubstituted thiourea featuring a 2-cyano-4,5-dimethoxyphenyl ring on one nitrogen and a 3,4-dichlorobenzyl group on the other. Its molecular formula is C₁₇H₁₅Cl₂N₃O₂S with a molecular weight of 396.3 g/mol, and it exists in equilibrium between thione and thiol tautomeric forms characteristic of the thiourea class.

Molecular Formula C17H15Cl2N3O2S
Molecular Weight 396.29
CAS No. 692287-53-9
Cat. No. B2558838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea
CAS692287-53-9
Molecular FormulaC17H15Cl2N3O2S
Molecular Weight396.29
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=C(C=C2)Cl)Cl)OC
InChIInChI=1S/C17H15Cl2N3O2S/c1-23-15-6-11(8-20)14(7-16(15)24-2)22-17(25)21-9-10-3-4-12(18)13(19)5-10/h3-7H,9H2,1-2H3,(H2,21,22,25)
InChIKeyPTOWROOCTAYYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea (CAS 692287-53-9): Core Identity and Structural Descriptors


N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea (CAS 692287-53-9) is a synthetic 1,3-disubstituted thiourea featuring a 2-cyano-4,5-dimethoxyphenyl ring on one nitrogen and a 3,4-dichlorobenzyl group on the other [1]. Its molecular formula is C₁₇H₁₅Cl₂N₃O₂S with a molecular weight of 396.3 g/mol, and it exists in equilibrium between thione and thiol tautomeric forms characteristic of the thiourea class . The compound is cataloged under PubChem CID 1481734 and MDL MFCD03102590, with a computed XLogP3-AA of 4.5 and topological polar surface area of 98.4 Ų [1].

Why In-Class Thiourea Analogs Cannot Substitute for N-(2-Cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea (CAS 692287-53-9)


Generic substitution among thiourea derivatives is precluded by the compound's unique dual pharmacophoric architecture: an electron-withdrawing 2-cyano-4,5-dimethoxyphenyl moiety paired with a 3,4-dichlorobenzyl group. Published structure-activity relationship (SAR) data from a focused thiourea series demonstrate that the 3,4-dichlorophenyl substitution pattern confers the highest cytotoxicity (IC₅₀ 1.5–8.9 µM) among halogenated analogs, with progressively weaker activity observed for 2,4-dichloro, 2,3-dichloro, and monochloro substitutions [1]. Simultaneously, the cyano group introduces a strong electron-withdrawing effect absent in non-cyano analogs such as N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)thiourea, altering both reactivity and target engagement potential . The compound's computed LogP of 4.5 and TPSA of 98.4 Ų further define a narrow property space that is not replicated by close-in analogs carrying alternative benzyl substituents (e.g., 3-chlorobenzyl, 3-trifluoromethylbenzyl, or 2-methoxyethyl) [2].

Quantitative Differentiation Evidence: N-(2-Cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea (CAS 692287-53-9) vs. Closest Analogs


Evidence 1: 3,4-Dichlorophenyl Substitution Confers Superior Cytotoxicity Over Other Halogen Regioisomers in Thiourea Series

In a systematic SAR study of 1,3-disubstituted thioureas, the compound incorporating a 3,4-dichlorophenyl fragment (Compound 2) exhibited the highest cytotoxicity across the entire series. Against SW480 colon cancer cells, the 3,4-dichloro-substituted analog achieved an IC₅₀ of 1.5 ± 0.72 µM. The cytotoxicity rank order by substitution pattern was: 2-methyl-3-chloro < 2,3-dichloro << 2,4-dichloro < 4-chloro < 3-chloro-4-fluoro < 4-(trifluoromethyl) < 3,4-dichloro [1]. Although this study evaluated 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea rather than the title compound directly, the data establishes that the 3,4-dichloro substitution pattern is a critical determinant of potency in the thiourea chemotype, supporting the rationale for the target compound's design [1].

Cytotoxicity Structure-Activity Relationship Colon Cancer

Evidence 2: The 2-Cyano-4,5-dimethoxyphenyl Moiety Distinguishes This Compound From Non-Cyano 3,4-Dichlorobenzyl Thiourea Analogs

The target compound incorporates a 2-cyano group on the dimethoxyphenyl ring, which is absent in the structurally closest commercially available analog: N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)thiourea (CAS not provided; EVT-3760643, molecular formula C₁₆H₁₆Cl₂N₂O₂S, MW 371.3 g/mol) . The cyano group contributes an additional hydrogen bond acceptor, increases the molecular weight by 25 Da, and reduces electron density on the aromatic ring through its strong electron-withdrawing (-M, -I) effect. In the analog N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyethyl)thiourea, which retains the cyano-dimethoxyphenyl core but replaces the 3,4-dichlorobenzyl with a flexible 2-methoxyethyl chain, the EC₅₀ in a Ras inhibition assay was 4,900 nM (4.9 µM) [1]. This suggests the cyano-dimethoxyphenyl pharmacophore alone engages biological targets, but the potency is moderate without the optimized 3,4-dichlorobenzyl hydrophobic group [1].

Electron-Withdrawing Group Cyano Substitution Physicochemical Differentiation

Evidence 3: Tautomeric Equilibrium and Physicochemical Property Space Differentiate This Compound from Non-Thiourea Chemotypes

As a thiourea, the target compound exists in equilibrium between thione (C=S) and thiol (C-SH) tautomeric forms, a property absent in urea (C=O) analogs [1]. This tautomeric flexibility can influence metal coordination, hydrogen bonding patterns, and target binding kinetics. Computed physicochemical descriptors place the compound within drug-like chemical space: XLogP3-AA 4.5, topological polar surface area 98.4 Ų, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 5 rotatable bonds [2]. By comparison, common screening library analogs with alternative benzyl substituents (e.g., N-(3-chlorobenzyl)-N'-(2-cyano-4,5-dimethoxyphenyl)thiourea, CAS 343375-04-2) are predicted to have reduced LogP due to one fewer chlorine atom . The 3,4-dichloro substitution in the target compound is predicted to increase LogP by approximately 0.5–0.8 units compared to monochloro or non-halogenated benzyl analogs, potentially enhancing membrane permeability while maintaining a TPSA below the 140 Ų threshold associated with oral bioavailability [2].

Thione-Thiol Tautomerism Drug-Likeness Physicochemical Properties

Evidence 4: The 3,4-Dichlorobenzyl Motif Enhances Pro-Apoptotic Activity Over Other Halogen Patterns in Colon Cancer Models

Beyond potency, the 3,4-dichlorophenyl-substituted thiourea (Compound 2 in Stefaniak et al., 2021) demonstrated the strongest pro-apoptotic activity in the series. This compound induced late apoptosis in 95% ± 1.5% of SW480 colon cancer cells and 99% of SW620 cells, and reduced viable SW620 cell numbers by 93% at the tested concentration [1]. In comparison, the 4-CF₃-phenyl analog induced 97% ± 1.2% late apoptosis in SW480 cells, while other substitution patterns showed progressively lower apoptosis induction. The 3,4-dichloro derivative also reduced IL-6 secretion in both SW480 and SW620 cells by 23–63%, suggesting an immunomodulatory dimension to its anticancer mechanism [1]. Although the target compound (CAS 692287-53-9) was not directly tested, it shares the 3,4-dichlorobenzyl motif identified as the optimal substituent for apoptosis induction and IL-6 suppression in this chemotype [1].

Apoptosis Induction Colon Cancer Halogen Substituent Effects

Best-Fit Application Scenarios for N-(2-Cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea (CAS 692287-53-9)


Scenario 1: Colon Cancer Cytotoxicity Screening Programs Prioritizing 3,4-Dichlorophenyl Thiourea Chemotypes

Based on class-level SAR evidence, the 3,4-dichlorobenzyl substitution pattern in this compound aligns with the highest-activity cluster identified in a systematic cytotoxicity evaluation of 1,3-disubstituted thioureas against SW480 and SW620 colon adenocarcinoma lines [1]. Researchers conducting focused library screening against colon cancer panels should select this compound (CAS 692287-53-9) as the representative member of the 3,4-dichloro-substituted thiourea sub-series, rather than analogs carrying 2,4-dichloro, 2,3-dichloro, or monochloro benzyl groups which demonstrated progressively weaker cytotoxicity and apoptosis induction in published SAR studies [1].

Scenario 2: Medicinal Chemistry Optimization Requiring a Cyano-Containing Thiourea Scaffold with Defined Physicochemical Properties

The compound's computed LogP of 4.5 and TPSA of 98.4 Ų [2] place it in a favorable drug-like property space (LogP < 5, TPSA < 140 Ų). For medicinal chemistry teams optimizing lead series where both an electron-withdrawing cyano group and a lipophilic 3,4-dichlorobenzyl tail are required, this compound provides a validated starting point. The cyano group differentiates it from the non-cyano analog N-(3,4-dichlorobenzyl)-N'-(3,4-dimethoxyphenyl)thiourea (MW 371.3 g/mol) , offering an additional hydrogen bond acceptor and altered electronic character for target engagement. The thiourea core further enables thione-thiol tautomerism not available in urea analogs [3].

Scenario 3: Apoptosis Mechanism Studies in Solid Tumor Cell Lines

Class-level evidence demonstrates that thiourea derivatives incorporating the 3,4-dichlorophenyl motif induce high levels of late apoptosis (95–99% in SW480 and SW620 cells) and suppress pro-inflammatory IL-6 secretion by 23–63% [1]. Investigators studying apoptotic pathways or IL-6/STAT3 signaling in solid tumor models should prioritize this compound (CAS 692287-53-9) over analogs with alternative halogen substitution patterns, as the 3,4-dichloro configuration was associated with the strongest dual pro-apoptotic and IL-6-suppressive activity in the published thiourea series [1].

Scenario 4: Chemical Biology Probe Development Leveraging the 2-Cyano-4,5-Dimethoxyphenyl Pharmacophore

The 2-cyano-4,5-dimethoxyphenyl moiety is present in multiple biologically active thiourea derivatives cataloged in BindingDB [4]. The N-(2-cyano-4,5-dimethoxyphenyl)-N'-(2-methoxyethyl)thiourea analog (BDBM43204) showed an EC₅₀ of 4.9 µM in a Ras inhibition HTS assay, confirming that this pharmacophore engages cellular targets [4]. However, that analog lacks the 3,4-dichlorobenzyl group. Researchers developing chemical probes that require the cyano-dimethoxyphenyl warhead paired with an optimized hydrophobic tail should procure CAS 692287-53-9, which combines both elements in a single, commercially cataloged entity, potentially improving upon the moderate potency of the 2-methoxyethyl-tailed analog [4].

Quote Request

Request a Quote for N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.